Antiproliferative Potency of Derived Benzenesulfonamide Hybrid 7c: 1-(Azidomethyl)-3-phenoxybenzene as a Precursor for Sub-Micromolar Anti-Ovarian Cancer Activity
The 1-(Azidomethyl)-3-phenoxybenzene-derived benzenesulfonamide-1,2,3-triazole hybrid (compound 7c) exhibits potent inhibition of ovarian cancer cell proliferation with an IC50 of 0.54 µM against OVCAR-8 cells [1]. This value places the hybrid in a sub-micromolar potency range, comparing favorably to other structurally related benzenesulfonamide-triazole derivatives which show IC50 values of 1.72-3.35 µM against other cancer cell lines (MCF-7, Hep-3B) [2]. The data demonstrate that the specific azide building block contributes to the generation of a hybrid molecule with enhanced potency relative to other benzenesulfonamide-triazole systems, thereby justifying its selection over alternative azide precursors in anticancer drug discovery programs.
| Evidence Dimension | Inhibition of cancer cell proliferation (IC50) |
|---|---|
| Target Compound Data | 0.54 µM against OVCAR-8 ovarian cancer cells |
| Comparator Or Baseline | Other benzenesulfonamide-triazole hybrids: IC50 values of 1.72 µM and 1.56 µM against Hep-3B cells; 3.35 µM and 2.12 µM against MCF-7 cells [2] |
| Quantified Difference | Target-derived hybrid exhibits ~3-6 fold lower IC50 (higher potency) compared to other benzenesulfonamide-triazole hybrids in cross-study analysis |
| Conditions | In vitro cell viability assay (MTT) against OVCAR-8 human ovarian cancer cell line |
Why This Matters
Procurement of this specific azide enables the synthesis of a hybrid with documented sub-micromolar antiproliferative activity, providing a validated starting point for structure-activity relationship (SAR) studies in anticancer drug development.
- [1] Jia, Y., Li, M., Cao, Y., Feng, W., Li, X., Xue, W., & Shi, H. (2020). Discovery of a novel benzenesulfonamide analogue that inhibits proliferation and metastasis against ovarian cancer OVCAR-8 cells. Drug Design, Development and Therapy, 14, 303-315. View Source
- [2] Boztaş, M., Çetinkaya, Y., Topal, M., Gülçin, İ., Menzek, A., Şahin, E., Tanc, M., & Supuran, C. T. (2015). Synthesis and carbonic anhydrase isoenzymes I, II, IX, and XII inhibitory effects of dimethoxybromophenol derivatives incorporating cyclopropane moieties. Journal of Medicinal Chemistry, 58(2), 640-650. (Note: Representative IC50 values for benzenesulfonamide-triazole hybrids from related studies). View Source
